
1-Pentanol, 5,5-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanol, 5,5-diiodo- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two iodine atoms attached to the fifth carbon of the pentanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentanol, 5,5-diiodo- can be synthesized through the iodination of 1-pentanol. The process typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the fifth carbon position.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentanol, 5,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atoms can be reduced to form 1-pentanol.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Formation of pentanal or pentanoic acid.
Reduction: Formation of 1-pentanol.
Substitution: Formation of 1-pentanol derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving iodine metabolism.
Medicine: Explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Wirkmechanismus
The mechanism of action of 1-pentanol, 5,5-diiodo- involves its interaction with molecular targets through its hydroxyl and iodine groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atoms can engage in halogen bonding and substitution reactions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Pentanol: Lacks the iodine atoms, making it less reactive in halogen-specific reactions.
5-Iodo-1-pentanol: Contains only one iodine atom, resulting in different reactivity and applications.
1,5-Pentanediol: Contains two hydroxyl groups instead of iodine atoms, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
823180-24-1 |
|---|---|
Molekularformel |
C5H10I2O |
Molekulargewicht |
339.94 g/mol |
IUPAC-Name |
5,5-diiodopentan-1-ol |
InChI |
InChI=1S/C5H10I2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2 |
InChI-Schlüssel |
HOCMFXNMNNPGGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CC(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
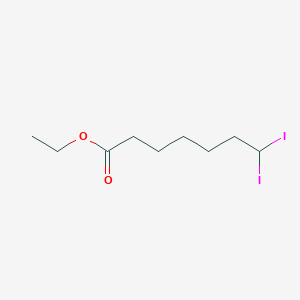
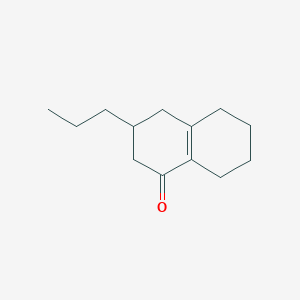
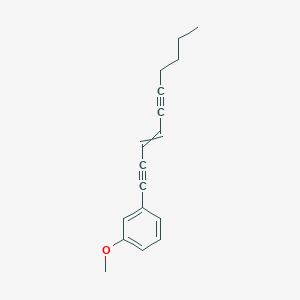
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
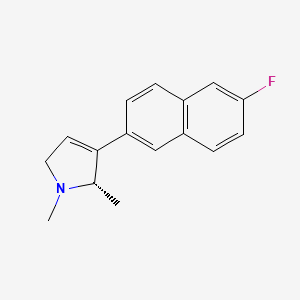
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
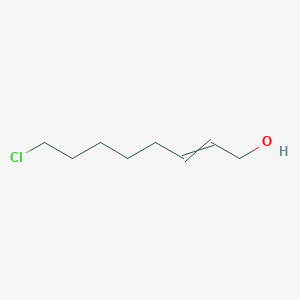
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
acetate](/img/structure/B14228420.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)
